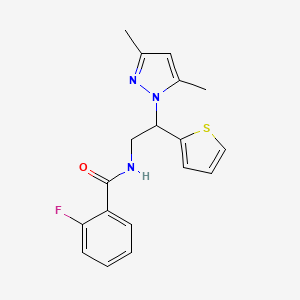
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C18H18FN3OS and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A pyrazole ring
- A thiophene moiety
- A benzamide backbone with a fluorine substituent
This unique combination contributes to its biological properties and potential therapeutic applications.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to pyrazole and thiophene structures. For instance, derivatives of pyrazole-containing benzamides have exhibited submicromolar antiproliferative activity against various cancer cell lines. Notably:
- MIA PaCa-2 cells : These pancreatic cancer cells showed significant sensitivity to compounds with similar structures, indicating potential as anticancer agents through inhibition of mTORC1 activity and modulation of autophagy pathways .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways, including caspase activation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their anticancer effects .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies report compounds with IC50 values in the nanomolar range, suggesting strong anti-inflammatory activity .
Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity. Pyrazole derivatives have been identified as potential candidates for treating infections due to their effectiveness against various bacterial strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the pyrazole ring enhances antiproliferative activity.
- Modifications in the thiophene moiety can significantly affect both potency and selectivity against cancer cell lines.
Case Studies
Several case studies have explored the biological activities of pyrazole and thiophene derivatives. For example:
- Anticancer Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating promising anticancer potential .
- Analgesic Effects : Compounds related to this structure were tested for analgesic activity using hot plate and acetic acid-induced writhing tests in mice, showing remarkable analgesic effects .
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-12-10-13(2)22(21-12)16(17-8-5-9-24-17)11-20-18(23)14-6-3-4-7-15(14)19/h3-10,16H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMLLMRCKBWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













